3,4-Dibromo-2-fluorobenzyl bromide
Overview
Description
3,4-Dibromo-2-fluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br3F . It is a substituted benzyl bromide, characterized by the presence of two bromine atoms and one fluorine atom on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-fluorotoluene: The synthesis of 3,4-dibromo-2-fluorobenzyl bromide can be achieved through the bromination of 2-fluorotoluene. The reaction involves the use of bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-2-fluorobenzyl bromide undergoes nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding benzyl alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Benzyl amines, benzyl thiols, benzyl ethers.
Oxidation: Benzyl alcohols, carboxylic acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,4-Dibromo-2-fluorobenzyl bromide is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of 3,4-dibromo-2-fluorobenzyl bromide involves its reactivity towards nucleophiles and oxidizing agents. The bromine atoms on the benzene ring are highly reactive, making the compound suitable for various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing agent used .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzyl bromide: Similar in structure but with one less bromine atom.
2,4-Difluorobenzyl bromide: Contains two fluorine atoms instead of bromine.
3,5-Difluorobenzyl bromide: Contains fluorine atoms at different positions on the benzene ring.
Uniqueness:
Reactivity: The presence of two bromine atoms and one fluorine atom makes 3,4-dibromo-2-fluorobenzyl bromide highly reactive and versatile in chemical reactions.
Properties
IUPAC Name |
1,2-dibromo-4-(bromomethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOMYFUAOGPFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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